molecular formula C11H16N2O2 B592309 tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 873551-20-3

tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B592309
Key on ui cas rn: 873551-20-3
M. Wt: 208.261
InChI Key: QFQAHPXXVKMPSS-UHFFFAOYSA-N
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Patent
US07858800B2

Procedure details

Diethyl ether (15 ml) and 8 ml of water were added to 790 mg of tert-butyl 4-oxopiperidine-1-carboxylate, 216 mg of sodium cyanide and 672 mg of sodium hydrogen carbonate and the solution was stirred at room temperature for 1.5 hours. The resulting product was extracted with ether, washed with water and a saturated saline solution and dried over sodium sulfate. After the solvent was evaporated in vacuo, 10 ml of chloroform, 0.84 ml of triethylamine and 0.34 ml of methanesulfonyl chloride were added to the resulting residue followed by stirring at room temperature for 20 minutes. The reaction was stopped by water, the product was extracted with chloroform and the organic layer was washed with a saturated sodium hydrogen carbonate and a saturated saline solution and dried over sodium sulfate. The solvent was evaporated in vacuo, 10 ml of pyridine was added to the resulting residue and the mixture was stirred for one night under heating to reflux. After cooling to room temperature, the solvent was evaporated in vacuo followed by adding ethyl acetate and water. The organic layer washed with a saturated saline solution and dried over sodium sulfate and the solvent was evaporated in vacuo. The resulting residue was purified by a silica gel column chromatography (hexane/ethyl acetate=6/1) to give 650 mg of the title compound as a white solid.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
790 mg
Type
reactant
Reaction Step One
Quantity
216 mg
Type
reactant
Reaction Step One
Quantity
672 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OCC)C.O=[C:7]1[CH2:12][CH2:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:9][CH2:8]1.[C-:20]#[N:21].[Na+].C(=O)([O-])O.[Na+]>O>[C:20]([C:7]1[CH2:12][CH2:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:9][CH:8]=1)#[N:21] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
790 mg
Type
reactant
Smiles
O=C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
216 mg
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
672 mg
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting product was extracted with ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated saline solution and dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After the solvent was evaporated in vacuo, 10 ml of chloroform, 0.84 ml of triethylamine and 0.34 ml of methanesulfonyl chloride
ADDITION
Type
ADDITION
Details
were added to the resulting residue
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 20 minutes
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with chloroform
WASH
Type
WASH
Details
the organic layer was washed with a saturated sodium hydrogen carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated saline solution and dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo, 10 ml of pyridine
ADDITION
Type
ADDITION
Details
was added to the resulting residue
STIRRING
Type
STIRRING
Details
the mixture was stirred for one night
TEMPERATURE
Type
TEMPERATURE
Details
under heating to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
ADDITION
Type
ADDITION
Details
by adding ethyl acetate and water
WASH
Type
WASH
Details
The organic layer washed with a saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by a silica gel column chromatography (hexane/ethyl acetate=6/1)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(#N)C=1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 650 mg
YIELD: CALCULATEDPERCENTYIELD 78.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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